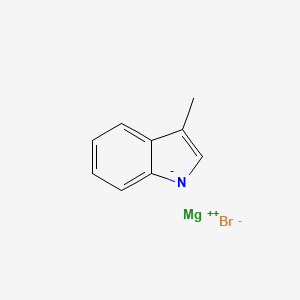

magnesium;3-methylindol-1-ide;bromide

Description

Magnesium;3-methylindol-1-ide;bromide is a coordination complex comprising magnesium (Mg²⁺) bound to a deprotonated 3-methylindole ligand (3-methylindol-1-ide) and bromide (Br⁻) ions. The compound likely exists as a salt, with magnesium balancing the charges of the indolide anion and bromide.

Properties

CAS No. |

62454-37-9 |

|---|---|

Molecular Formula |

C9H8BrMgN |

Molecular Weight |

234.38 g/mol |

IUPAC Name |

magnesium;3-methylindol-1-ide;bromide |

InChI |

InChI=1S/C9H8N.BrH.Mg/c1-7-6-10-9-5-3-2-4-8(7)9;;/h2-6H,1H3;1H;/q-1;;+2/p-1 |

InChI Key |

SMKVPTMXYUXWCM-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C[N-]C2=CC=CC=C12.[Mg+2].[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of magnesium;3-methylindol-1-ide;bromide typically involves the reaction of 3-methylindole with magnesium in the presence of a bromide source. The reaction is usually carried out in an anhydrous ether solvent to prevent the Grignard reagent from reacting with water. The general reaction scheme is as follows:

3-methylindole+Mg+Br2→this compound

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining the anhydrous conditions necessary for the reaction.

Chemical Reactions Analysis

Types of Reactions

Magnesium;3-methylindol-1-ide;bromide, like other Grignard reagents, undergoes several types of reactions:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Substitution: Can participate in nucleophilic substitution reactions with alkyl halides.

Coupling Reactions: Used in coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Carbonyl Compounds: Reacts with aldehydes and ketones under anhydrous conditions to form secondary and tertiary alcohols.

Alkyl Halides: Undergoes substitution reactions to form new carbon-carbon bonds.

Epoxides: Adds to epoxides to form alcohols.

Major Products Formed

Alcohols: From reactions with carbonyl compounds.

Alkanes: From reactions with alkyl halides.

Carboxylic Acids: From reactions with carbon dioxide.

Scientific Research Applications

Magnesium;3-methylindol-1-ide;bromide has several applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active indole derivatives.

Medicine: Utilized in the development of pharmaceutical compounds, including potential anticancer agents.

Industry: Applied in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of magnesium;3-methylindol-1-ide;bromide involves the formation of a highly reactive nucleophilic species. The magnesium atom forms a bond with the carbon atom of the 3-methylindole, creating a carbanion-like species that can attack electrophilic centers in other molecules. This nucleophilic attack leads to the formation of new carbon-carbon bonds, which is the basis for its use in organic synthesis.

Comparison with Similar Compounds

Key Inferred Properties :

- Structure : Likely an ionic solid with Mg²⁺ coordinated by the indolide anion and Br⁻.

- Synthesis : Hypothetically synthesized via deprotonation of 3-methylindole using a strong base (e.g., Mg metal or Grignard reagent), followed by reaction with MgBr₂.

- Thermal Stability : Expected to decompose below 300°C due to organic ligand instability, contrasting with pure MgBr₂, which melts at 711°C .

- Solubility : Likely sparingly soluble in water (unlike highly soluble MgBr₂) but soluble in polar aprotic solvents like DMF or THF.

Comparison with Similar Compounds

Magnesium Bromide (MgBr₂)

Properties :

Comparison :

- Thermal Stability : MgBr₂ is significantly more stable than the indolide complex, which decomposes at lower temperatures due to the organic ligand.

- Reactivity : MgBr₂ participates in Grignard-like reactions, while the indolide complex may exhibit nucleophilic behavior at the indolide site.

3-Methylindole (Parent Compound)

Properties :

Comparison :

- Stability : The indolide complex has higher thermal stability than 3-methylindole due to ionic bonding with Mg²⁺.

- Reactivity : 3-Methylindole undergoes electrophilic substitution, while the indolide complex may act as a stronger nucleophile.

Brominated Indole Derivatives ()

Examples:

Comparison :

- Thermal Stability : Brominated indoles (e.g., Compound 34) decompose near 140°C, while the Mg-indolide complex may stabilize up to 250–300°C.

- Functionality: Brominated indoles are used in medicinal chemistry, whereas the Mg complex may serve as a catalyst or precursor in organometallic synthesis.

Magnesium Oxybromides (MOB-318, MOB-518)

Properties :

Comparison :

- Structure : MOBs lack organic ligands, making them more thermally stable (>500°C) than the Mg-indolide complex.

- Reactivity: MOBs act as bromine donors in flame retardancy, whereas the indolide complex may release bromine or indole fragments under heat.

Data Tables

Table 1: Thermal and Physical Properties

Table 2: Reactivity Comparison

| Compound | Reactivity with H₂O | Reactivity with Electrophiles | Thermal Decomposition Products |

|---|---|---|---|

| Mg;3-methylindol-1-ide;Br⁻ | Moderate hydrolysis | Nucleophilic indolide site | MgO, HBr, 3-methylindole |

| MgBr₂ | Highly soluble | Lewis acid catalyst | MgO, Br₂ |

| 3-Methylindole | Stable | Electrophilic substitution | CO₂, NH₃, hydrocarbons |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.